REACTION_CXSMILES
|
[Cl].[Br:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=1.C(N(CC)CC)C>O1CCOCC1>[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:8][C:7](=[O:9])[C:6]2[CH:10]=[CH:11][C:3]([Br:2])=[CH:4][CH:5]=2)=[CH:15][CH:14]=1 |f:0.1,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
4-bromo-benzoic acid chlorine
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cl].BrC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The extracted solution was washed with sodium hydrocarbonate several times, magnesium anhydrate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the resulting solution was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled under low pressure
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
DISSOLUTION
|
Details
|
A portion of this crystal (0.5 g) was dissolved in benzene
|
Type
|
CUSTOM
|
Details
|
purified with 100 g of silica gel (Wako gel C-300, Japan)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)OC(C1=CC=C(C=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |